Cas no 849918-64-5 (8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
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- 8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
- 1H-Purine-2,6-dione, 8-(4-ethyl-1-piperazinyl)-7-[(4-fluorophenyl)methyl]-3,7-dihydro-3-methyl-
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- インチ: 1S/C19H23FN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)
- InChIKey: DGUHHWJFOCVKSP-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=C(F)C=C2)C2=C(N(C)C(=O)NC2=O)N=C1N1CCN(CC)CC1
8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1687-0192-5mg |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
849918-64-5 | 90%+ | 5mg |
$103.5 | 2023-07-28 | |
Life Chemicals | F1687-0192-10mg |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
849918-64-5 | 90%+ | 10mg |
$118.5 | 2023-07-28 | |
Life Chemicals | F1687-0192-50mg |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
849918-64-5 | 90%+ | 50mg |
$240.0 | 2023-07-28 | |
Life Chemicals | F1687-0192-15mg |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
849918-64-5 | 90%+ | 15mg |
$133.5 | 2023-07-28 | |
Life Chemicals | F1687-0192-30mg |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
849918-64-5 | 90%+ | 30mg |
$178.5 | 2023-07-28 | |
Life Chemicals | F1687-0192-100mg |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
849918-64-5 | 90%+ | 100mg |
$372.0 | 2023-07-28 | |
Life Chemicals | F1687-0192-10μmol |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
849918-64-5 | 90%+ | 10μmol |
$103.5 | 2023-07-28 | |
Life Chemicals | F1687-0192-25mg |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
849918-64-5 | 90%+ | 25mg |
$163.5 | 2023-07-28 | |
Life Chemicals | F1687-0192-2mg |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
849918-64-5 | 90%+ | 2mg |
$88.5 | 2023-07-28 | |
Life Chemicals | F1687-0192-4mg |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
849918-64-5 | 90%+ | 4mg |
$99.0 | 2023-07-28 |
8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Introduction to 8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 849918-64-5)
8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the purine derivatives class, which is well-known for its diverse biological activities and therapeutic potential. The molecular structure of this compound incorporates several key functional groups, including an ethylpiperazine moiety, a fluorophenylmethyl group, and a methyl-substituted tetrahydropurine core, each contributing to its unique chemical properties and biological interactions.
The CAS No. 849918-64-5 assigned to this compound underscores its distinct identity in the chemical registry. This numerical identifier is crucial for researchers and regulatory bodies to accurately reference and track the compound throughout its synthesis, characterization, and application processes. The significance of such standardized identification systems cannot be overstated in ensuring consistency and precision in scientific communication.
Recent advancements in drug discovery have highlighted the importance of purine derivatives due to their ability to modulate various biological pathways. The presence of a fluorophenylmethyl group in this compound suggests potential interactions with biological targets such as enzymes and receptors, which are often modulated by fluorinated aromatic compounds. These modifications can enhance binding affinity, metabolic stability, and overall pharmacological efficacy.
The ethylpiperazine moiety is another critical feature of this compound. Piperazine derivatives are widely recognized for their role as pharmacophores in numerous therapeutic agents. The ethyl substitution at the piperazine ring can influence the compound's solubility, bioavailability, and pharmacokinetic profile. Such structural elements are often strategically incorporated to optimize drug-like properties, making this compound a promising candidate for further pharmacological investigation.
In the context of contemporary research, the development of novel therapeutic agents relies heavily on understanding the intricate relationships between molecular structure and biological activity. The methyl-substituted tetrahydropurine core in this compound provides a scaffold that can be further modified to explore new pharmacological targets. Purine-based compounds have shown promise in treating a range of diseases, including cancer, infectious diseases, and inflammatory disorders.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of an ethylpiperazine group, a fluorophenylmethyl substituent, and a tetrahydropurine backbone creates a unique chemical entity with multifaceted biological interactions. Such structural complexity often translates into high specificity for target receptors or enzymes, reducing off-target effects and improving therapeutic outcomes.
Current research in medicinal chemistry emphasizes the importance of rational drug design, where structural modifications are guided by computational modeling and experimental data. The synthesis of 8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exemplifies this approach. By carefully selecting functional groups and optimizing their spatial arrangement, researchers aim to develop compounds with enhanced efficacy and reduced toxicity.
The fluorophenylmethyl group, in particular, has been extensively studied for its ability to enhance molecular interactions with biological targets. Fluorine atoms can significantly influence electronic properties, lipophilicity, and metabolic stability. These characteristics make fluorinated compounds particularly attractive for drug development. The incorporation of such groups into purine derivatives has led to several clinically successful drugs that target various disease mechanisms.
Furthermore, the ethylpiperazine moiety contributes to the compound's potential as an adjuvant or co-administered agent. Piperazine derivatives are known to interact with neurotransmitter systems and ion channels, making them valuable in treating neurological disorders. The ethyl substitution may fine-tune these interactions, providing opportunities for targeted therapy without unintended side effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies are employed to ensure high yield and purity. Techniques such as catalytic hydrogenation, nucleophilic substitution reactions, and protecting group strategies are commonly utilized in constructing the complex molecular framework of this purine derivative.
Once synthesized, rigorous characterization is essential to confirm the structural integrity of the compound. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify the molecular structure and purity. These data are critical for subsequent pharmacological testing and regulatory submissions.
In vitro studies have begun to explore the potential biological activity of 8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to specific disease pathways. These preliminary results warrant further investigation into its mechanism of action and therapeutic potential.
The pharmaceutical industry continually seeks novel compounds that can address unmet medical needs. Compounds like this one represent a significant investment in research and development efforts aimed at discovering safer and more effective treatments. The combination of structural features derived from established pharmacophores ensures that this compound is not only innovative but also grounded in proven chemical principles.
Future studies may focus on optimizing synthetic routes to improve scalability while maintaining high purity standards. Additionally, exploring derivative structures could reveal new biological activities or enhance existing ones through structural analogs or conformational modifications.
849918-64-5 (8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
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